(2Z)-2-[1-(4-methoxyanilino)ethylidene]-1-benzothiophen-3-one
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Overview
Description
(2E)-2-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a methoxyphenyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with an appropriate benzothiophene derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzothiophene compounds.
Scientific Research Applications
(2E)-2-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (2E)-2-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A related compound with a similar methoxyphenyl group.
Benzothiophene: The core structure shared with the compound.
Sulfoxides and Sulfones: Oxidized derivatives of benzothiophene.
Uniqueness
(2E)-2-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15NO2S |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C17H15NO2S/c1-11(18-12-7-9-13(20-2)10-8-12)17-16(19)14-5-3-4-6-15(14)21-17/h3-10,19H,1-2H3 |
InChI Key |
JQNSVUIKOBFNPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)C2=C(C3=CC=CC=C3S2)O |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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